molecular formula C24H23N3O2S2 B6580397 N-ethyl-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide CAS No. 1207030-27-0

N-ethyl-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

Cat. No.: B6580397
CAS No.: 1207030-27-0
M. Wt: 449.6 g/mol
InChI Key: VKFUNMSXDBTLRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a bicyclic heteroaromatic core fused with a pyrimidinone ring. The molecule features a sulfanyl (-S-) bridge linking the thieno-pyrimidinone core to an N-ethyl-N-phenylacetamide moiety. Key structural attributes include:

  • Core substitution: A 3-ethyl group and a 6-phenyl group on the thieno[3,2-d]pyrimidinone scaffold.
  • Acetamide substituents: N-ethyl and N-phenyl groups, contributing to lipophilicity and steric bulk.

While synthetic routes for analogous compounds (e.g., sulfanyl-linked thieno-pyrimidinones) often involve nucleophilic substitution or coupling reactions (as seen in Scheme 1 of ), specific details for this compound remain unelucidated in the provided evidence .

Properties

IUPAC Name

N-ethyl-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-3-26(18-13-9-6-10-14-18)21(28)16-30-24-25-19-15-20(17-11-7-5-8-12-17)31-22(19)23(29)27(24)4-2/h5-15H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFUNMSXDBTLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)N(CC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thieno[3,2-d]pyrimidine core with an ethyl and phenyl substituent. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thieno[3,2-d]pyrimidine Core : Achieved through cyclization reactions with appropriate precursors.
  • Introduction of the Sulfanyl Group : Reacting the intermediate with a thiol reagent.
  • Acetamide Group Attachment : Generally performed via acylation reactions using acetic anhydride.
  • Final Modifications : Incorporating various substituents to enhance biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing thiazolidine moieties have shown promising results against various bacterial strains .

Antitumor Activity

Studies have demonstrated that thieno[3,2-d]pyrimidine derivatives possess antitumor activity. For instance, compounds with similar structural features have been reported to inhibit cancer cell proliferation in vitro . The mechanism often involves apoptosis induction and cell cycle arrest.

Anticonvulsant Properties

Certain derivatives of thieno[3,2-d]pyrimidines have been evaluated for anticonvulsant activity. Research indicates that these compounds can modulate neurotransmitter systems, potentially providing therapeutic benefits in epilepsy .

The biological activity of this compound is likely mediated through interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways related to growth and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thieno[3,2-d]pyrimidine derivatives against resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 12.5 µg/mL for one derivative .
  • Antitumor Activity : In a preclinical model, a related compound demonstrated a 70% reduction in tumor size when administered at a dose of 50 mg/kg body weight .

Comparative Analysis

CompoundBiological ActivityMIC (µg/mL)Tumor Reduction (%)
N-Ethyl CompoundAntimicrobial12.5-
Similar Thieno DerivativeAntitumor-70
Quinazoline AnalogAnticonvulsant--

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents
N-ethyl-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide (Target) C24H23N3O3S2 465.58 Thieno[3,2-d]pyrimidinone 3-ethyl, 6-phenyl; N-ethyl-N-phenylacetamide
2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide C23H21N5O4S2 495.57 Thieno[2,3-d]pyrimidinone 6-ethyl, 3-phenyl; N-(4-nitrophenyl)acetamide
3-chloro-N-phenyl-phthalimide C14H8ClNO2 257.67 Phthalimide N-phenyl, 3-chloro
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide C24H23N5O5S 493.53 Isoindoline-1,3-dione Pyridinyl-sulfamoyl phenyl

Key Observations

Core Structure Variations: The target compound and the analog from share a thieno-pyrimidinone core but differ in substitution patterns. The phthalimide derivative () lacks the sulfur-containing bicyclic core but shares an N-phenyl group, highlighting divergent applications (e.g., polymer synthesis vs.

Substituent Effects :

  • The N-(4-nitrophenyl) group in ’s compound introduces strong electron-withdrawing effects, likely increasing polarity compared to the target’s N-ethyl-N-phenyl group. This may reduce membrane permeability but enhance solubility in polar solvents.
  • The chloro substituent in 3-chloro-N-phenyl-phthalimide could facilitate nucleophilic displacement reactions, a feature absent in the sulfur-linked target compound.

Molecular Weight and Lipophilicity: The target compound (MW 465.58) is less polar than ’s analog (MW 495.57) due to the absence of a nitro group. The isoindoline-1,3-dione derivative () exhibits a higher molecular weight (493.53 g/mol) owing to its sulfamoyl and pyridinyl groups, which may confer distinct binding affinities.

Synthetic Pathways :

  • Sulfanyl linkages in the target and ’s compound likely arise from thiol-disulfide exchange or nucleophilic substitution, as demonstrated in ’s synthesis of sulfanyl-containing propanamides .

Research Implications

  • Structure-Activity Relationships (SAR): Positional isomerism (e.g., 3-ethyl vs. 6-ethyl on the thieno-pyrimidinone core) could significantly impact biological activity, warranting further crystallographic studies (e.g., via SHELX software ) to analyze binding modes.
  • Pharmacokinetics : The target’s N-ethyl-N-phenylacetamide group may enhance metabolic stability compared to ’s nitro-substituted analog, which is prone to reduction in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.